3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a brominated aromatic ring and a thioxoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromo-4-methylaniline with isothiocyanates to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thioxoquinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The brominated aromatic ring may also participate in π-π interactions or halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylphenyl isothiocyanate: Shares the brominated aromatic ring but lacks the quinazolinone core.
4-bromo-2-methylphenyl isothiocyanate: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a brominated aromatic ring and a thioxoquinazolinone core. This structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C15H11BrN2OS |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI Key |
KDWAKMSDABYACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
Origin of Product |
United States |
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